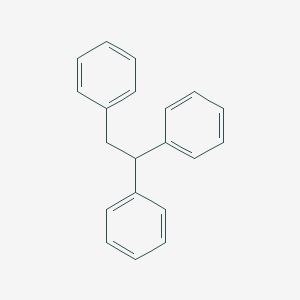

1,1,2-Triphenylethane

Description

Structure

2D Structure

Properties

CAS No. |

1520-42-9 |

|---|---|

Molecular Formula |

C20H18 |

Molecular Weight |

258.4 g/mol |

IUPAC Name |

1,2-diphenylethylbenzene |

InChI |

InChI=1S/C20H18/c1-4-10-17(11-5-1)16-20(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16H2 |

InChI Key |

KIIBETRYVBIAOO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC(C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=CC=CC=C2)C3=CC=CC=C3 |

Other CAS No. |

1520-42-9 |

Pictograms |

Irritant; Environmental Hazard |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of 1,1,2 Triphenylethane

Direct Synthesis Strategies

Direct synthesis strategies for 1,1,2-triphenylethane involve the formation of the target molecule without significant skeletal rearrangement of the primary carbon framework during the key bond-forming steps.

The reductive deoxygenation of vicinal diols presents a potential, though less commonly documented, pathway to alkanes. In the case of this compound, the corresponding precursor would be 1,2,2-triphenylethan-1,2-diol. While specific literature detailing the direct deoxygenation of 1,2,2-triphenylethanol (B1615808) to this compound is sparse, general methodologies for the deoxygenation of alcohols and diols can be considered.

One such approach involves the use of hydrosilanes in the presence of a Lewis acid catalyst, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃). nih.govsemanticscholar.orgnih.gov This system is known to effectively reduce alcohols to the corresponding alkanes. The reaction would likely proceed through the formation of a silyl (B83357) ether intermediate, followed by hydride transfer from a second silane (B1218182) molecule, leading to the cleavage of the carbon-oxygen bonds. For a diol like 1,2,2-triphenylethanol, a step-wise reduction of the two hydroxyl groups would be necessary. The regioselectivity of such a reaction on an unsymmetrical diol would be a critical factor. nih.gov

Another potential method is catalytic transfer hydrogenolysis. This technique employs a hydrogen donor, such as 2-propanol, in the presence of a catalyst like Raney nickel. semanticscholar.org This method is effective for the deoxygenation of aromatic alcohols. The substrate, 1,2,2-triphenylethanol, would be refluxed with the catalyst and hydrogen donor to yield the alkane.

It is important to note that reactions involving 1,2-diols, particularly under acidic conditions, can be prone to rearrangement reactions, such as the pinacol (B44631) rearrangement, which would lead to the formation of ketones or aldehydes rather than the desired alkane. msu.edu

A notable direct synthesis of this compound involves a photochemical reaction between 1,1-diphenylethylene (B42955) and benzene (B151609). rsc.orgresearchgate.net In this process, photoexcited 1,1-diphenylethylene participates in an addition reaction with benzene to form the target product. The mechanism of this photoaddition is believed to proceed through a photostimulated electron transfer from the alkene to a suitable acceptor, or via the formation of an excited state complex (exciplex) between the alkene and benzene. lookchem.combeilstein-journals.org This leads to the formation of radical intermediates that subsequently combine to form the C-C bond between the two reactants.

The reaction is typically carried out by irradiating a solution of 1,1-diphenylethylene in benzene with a suitable light source, such as a high-pressure mercury lamp. The yield of this compound can be influenced by factors such as the reaction time, concentration of reactants, and the presence of photosensitizers or quenchers. rsc.orgresearchgate.netmdpi.com While this method offers a direct route to the triphenylethane skeleton, competing reactions such as the photodimerization of 1,1-diphenylethylene can also occur. lookchem.comresearchgate.net

Table 1: Photochemical Synthesis of this compound

| Reactants | Light Source | Solvent | Product | Reference |

|---|---|---|---|---|

| 1,1-Diphenylethylene, Benzene | UV light | Benzene | This compound | rsc.orgresearchgate.net |

The peroxide-catalyzed decarbonylation of aldehydes provides a pathway to hydrocarbons with one less carbon atom. The synthesis of this compound can be achieved through the decarbonylation of β,β,β-triphenylpropionaldehyde. This reaction is typically initiated by a radical initiator, such as di-tert-butyl peroxide (DTBP). organic-chemistry.orgnist.govnouryon.com

Upon heating, di-tert-butyl peroxide undergoes homolytic cleavage to generate tert-butoxy (B1229062) radicals. These radicals then abstract the aldehydic hydrogen from β,β,β-triphenylpropionaldehyde, forming a β,β,β-triphenylpropionyl radical. This acyl radical is unstable and readily loses a molecule of carbon monoxide to generate the 2,2,2-triphenylethyl radical. As will be discussed in section 2.2.2, this radical undergoes a rapid rearrangement to the more stable 1,1,2-triphenylethyl radical, which then abstracts a hydrogen atom from a suitable donor (e.g., the solvent or another aldehyde molecule) to yield the final product, this compound. Research has shown that the decarbonylation of β,β,β-triphenylpropionaldehyde in the presence of di-t-butyl peroxide leads exclusively to the rearranged hydrocarbon, this compound. acs.org

Table 2: Peroxide-Catalyzed Decarbonylation to this compound

| Starting Material | Reagent | Key Intermediate | Product | Reference |

|---|---|---|---|---|

| β,β,β-Triphenylpropionaldehyde | Di-tert-butyl peroxide | 2,2,2-Triphenylethyl radical | This compound | acs.org |

Rearrangement Reactions Leading to this compound Formation

In contrast to direct synthesis, some of the most effective methods for preparing this compound involve the formation of a less stable isomer that subsequently rearranges to the final, more stable product. These rearrangements can be driven by the formation of carbanionic or free radical intermediates.

The formation of this compound can be accomplished through a carbanionic rearrangement. A key example involves the generation of the 2,2,2-triphenylethyl carbanion, which then rearranges to the more stable 1,1,2-triphenylethyl carbanion. The 2,2,2-triphenylethyl carbanion can be generated from precursors such as 2-chloro-1,1,1-triphenylethane by reaction with an alkali metal, for instance, sodium in an etheral solvent like dioxane. researchgate.net

The reaction of 2-chloro-1,1,1-triphenylethane with sodium results in the formation of an organosodium compound. The initially formed 2,2,2-triphenylethylsodium is unstable and undergoes a 1,2-phenyl shift, leading to the formation of the more stable 1,1,2-triphenylethylsodium. researchgate.netacs.org This rearrangement is driven by the relief of steric strain and the formation of a more stabilized carbanion where the negative charge is benzylic. Subsequent protonation of the rearranged carbanion, typically during aqueous workup, yields this compound. The extent of this rearrangement can be dependent on the specific alkali metal used. researchgate.net

Free radical rearrangements are also a prominent feature in certain synthetic routes to this compound. As mentioned in the context of decarbonylation (section 2.1.3), the 2,2,2-triphenylethyl radical is a key intermediate. This primary radical is highly prone to rearrangement via a 1,2-phenyl shift to form the more stable tertiary benzylic 1,1,2-triphenylethyl radical. acs.orgwikipedia.org

This rearrangement is a classic example of a neophyl-type rearrangement in a radical system. The driving force for this migration is the formation of a resonance-stabilized benzylic radical from a less stable primary radical. The rate of this phenyl migration is very high. colab.ws The rearranged 1,1,2-triphenylethyl radical then continues the radical chain process by abstracting a hydrogen atom to afford this compound. The high propensity for this rearrangement explains why methods that generate the 2,2,2-triphenylethyl radical are effective for the synthesis of this compound rather than the unrearranged 1,1,1-triphenylethane (B11941072). acs.org

Table 3: Rearrangement Pathways to this compound

| Precursor | Intermediate | Rearrangement Type | Product | Reference(s) |

|---|---|---|---|---|

| 2-Chloro-1,1,1-triphenylethane | 2,2,2-Triphenylethyl carbanion | Carbanionic 1,2-phenyl shift | This compound | researchgate.netacs.org |

| β,β,β-Triphenylpropionaldehyde | 2,2,2-Triphenylethyl radical | Free radical 1,2-phenyl shift | This compound | acs.org |

Catalytic Approaches in this compound Synthesis

Catalytic methods offer efficient and selective pathways for the synthesis of this compound, particularly through hydrogenation and related reduction processes.

Raney nickel serves as an effective catalyst for producing this compound via both dehydroxylation and carbon-carbon bond cleavage (hydrogenolysis) in precursor molecules. datapdf.com In studies using radiolabeled compounds, 1,2,2-triphenylethanol-1-C¹⁴ was smoothly converted to this compound through dehydroxylation when treated with excess Raney nickel in boiling ethanol. datapdf.com Similarly, Raney nickel catalyzed the C1-C2 bond fission of 2,3,3-triphenyl-1-propanol-2-C¹⁴ under similar conditions to yield this compound. datapdf.com

A key aspect of this research was to determine the extent of phenyl group migration during these catalytic processes. By analyzing the distribution of the C¹⁴ label in the products, researchers concluded that no significant phenyl redistribution occurs. datapdf.com For the dehydroxylation of 1,2,2-phenylethanol, a maximum of only 1% net phenyl migration was detected, indicating that the reaction proceeds with high fidelity to the original carbon skeleton. datapdf.com

Table 1: Raney Nickel-Catalyzed Dehydroxylation of Labeled 1,2,2-Triphenylethanol

| Precursor | Catalyst | Solvent | Reaction | Product | Phenyl Migration |

|---|

Data sourced from a study on the dehydroxylation of isotopically labeled alcohols. datapdf.com

The hydrogenation of sterically hindered olefins, such as 1,1,2-triphenylethylene (also known as triphenylethylene), provides a direct route to this compound. Research has demonstrated that a highly-reduced, anionic nickelate complex, dilithiumbis(cycloocta-1,5-diene)nickelate(−II) [Li₂(thf)₄{Ni(η²-cod)(η⁴-cod)}] (pre-catalyst 1 ), is exceptionally effective for this transformation. d-nb.inforesearchgate.netnih.gov

This pre-catalyst shows significantly higher activity compared to its more oxidized and commercially available counterpart, [Ni(η⁴-cod)₂]. researchgate.netnih.gov Under optimized conditions, using 1 mol% of pre-catalyst 1 , the hydrogenation of 1,1,2-triphenylethylene proceeds to full conversion at ambient temperature and moderate hydrogen pressure. researchgate.net In contrast, [Ni(η⁴-cod)₂] achieves only a modest yield under the same conditions. researchgate.netnih.gov The catalytic process is believed to operate through the in-situ formation of highly active nickel nanoparticles. d-nb.inforesearchgate.net This method is tolerant of various functional groups, highlighting its utility in complex syntheses. researchgate.net

Table 2: Comparison of Nickel Pre-Catalysts in the Hydrogenation of 1,1,2-Triphenylethylene

| Pre-Catalyst | Catalyst Loading (mol%) | H₂ Pressure (bar) | Solvent | Temperature | Time (h) | Conversion (%) |

|---|---|---|---|---|---|---|

| [Li₂(thf)₄{Ni(η²-cod)(η⁴-cod)}] (1 ) | 1 | 5 | DME | Ambient | 15 | 100 |

Data derived from optimization studies for the hydrogenation of hindered olefins. d-nb.inforesearchgate.net

Chemical Transformations and Derivatives of 1,1,2 Triphenylethane

Functionalization at the Ethane (B1197151) Core

The aliphatic ethane portion of 1,1,2-triphenylethane is a key target for introducing new functional groups, which can significantly alter the molecule's chemical properties and open pathways to further derivatization. Halogenation represents a primary method for such functionalization.

Direct halogenation of the ethane core can be challenging due to the presence of multiple reactive C-H bonds. However, indirect methods, such as decarboxylative halogenation, provide a strategic route to introduce a halogen atom onto the ethane backbone. miracosta.edulookchem.com This process involves the conversion of a carboxylic acid precursor to the corresponding organic halide through the cleavage of a carbon-carbon bond and the release of carbon dioxide. miracosta.edu

A notable example is the synthesis of 1-fluoro-1,1,2-triphenylethane via the fluorodecarboxylation of 3,3,3-triphenylpropionic acid. lookchem.com Mechanistic studies suggest that this transformation can proceed through a radical intermediate. lookchem.com The general approach for decarboxylative halogenation involves inducing the cleavage of the C-C bond adjacent to the carboxyl group and trapping the resulting intermediate with a suitable halogen source. miracosta.edu While this specific example yields a fluorinated derivative, similar principles can be applied for bromination or chlorination using appropriate reagents.

Table 1: Decarboxylative Halogenation for Functionalization

| Starting Material | Product | Halogenating Agent | Key Feature |

|---|---|---|---|

| 3,3,3-Triphenylpropionic Acid | 1-Fluoro-1,1,2-triphenylethane | Xenon difluoride (XeF₂) or similar | Forms a halogenated derivative on the ethane core. lookchem.com |

It is important to note that the reaction conditions, such as the presence of light or specific catalysts, can be crucial for the success and selectivity of the halogenation, sometimes influencing whether the reaction proceeds via a radical or ionic pathway. lookchem.com

Diol Derivatives of this compound

This compound-1,2-diol (B13392775) is a significant derivative featuring hydroxyl groups on both carbons of the ethane core. These diols are valuable as chiral auxiliaries and as intermediates in the synthesis of more complex molecules. researchgate.netsfu.ca

Several synthetic strategies have been developed to construct the this compound-1,2-diol skeleton, often involving the formation of the central carbon-carbon bond or the reduction of oxygenated precursors.

One approach to synthesizing this compound-1,2-diol involves the condensation of two different carbonyl compounds, such as benzaldehyde (B42025) and acetophenone, in the presence of a reducing agent. lookchem.comresearchgate.net A more specific and widely used condensation method is the Grignard reaction. The addition of a phenyl Grignard reagent, such as phenylmagnesium bromide (PhMgBr), to an α-hydroxy ketone like benzoin (B196080) (2-hydroxy-1,2-diphenylethanone) directly yields this compound-1,2-diol. datapdf.com

In this reaction, the nucleophilic phenyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of benzoin. A subsequent acidic workup protonates the resulting alkoxide to form the diol. miracosta.edu The stereochemical outcome of this reaction can be specific, leading to the formation of particular stereoisomers of the diol. datapdf.com

Reaction Scheme: Grignard Addition to Benzoin

Modern catalytic methods offer efficient routes to 1,2-diols through the cross-coupling of two different carbonyl compounds. A prominent example is the copper-catalyzed reductive coupling of aromatic aldehydes and ketones. chegg.com This method utilizes a silylboronate reagent in the presence of a copper(I) catalyst, often complexed with an N-heterocyclic carbene (NHC) ligand. chegg.comlibretexts.org

The reaction between an aromatic aldehyde (e.g., benzaldehyde) and an aryl ketone (e.g., acetophenone) under these conditions yields the cross-coupled 1,2-diol derivative. libretexts.org A proposed mechanism involves the formation of a nucleophilic α-silyloxybenzylcopper(I) species from the aldehyde, which then couples with the ketone. chegg.com This approach is notable for its potential for asymmetric catalysis, allowing for the synthesis of chiral diols. chegg.com

Table 2: Copper-Catalyzed Reductive Coupling

| Reactant 1 | Reactant 2 | Catalyst System | Reagent | Product Type |

|---|

A straightforward and common method for synthesizing vicinal diols is the reduction of α-dicarbonyl or α-hydroxycarbonyl compounds. The reduction of benzil (B1666583) (1,2-diphenylethane-1,2-dione) or benzoin (2-hydroxy-1,2-diphenylethanone) can produce 1,2-diphenylethane-1,2-diol, also known as hydrobenzoin. While this product is not the triphenyl derivative, the methodology is fundamental. To obtain this compound-1,2-diol, a triphenyl-substituted precursor would be required. The principles, however, remain the same.

The reduction of benzil proceeds in two steps, first to benzoin and then to hydrobenzoin. Reagents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent are commonly employed for this transformation. The reaction is often stereoselective, yielding specific diastereomers of the diol product. For instance, the reduction of benzil with NaBH₄ typically produces the meso-hydrobenzoin (B1201251) isomer.

Stereoselective Synthesis of Chiral this compound-1,2-diol Enantiomers

The enantiomerically pure forms of this compound-1,2-diol are valuable chiral building blocks in asymmetric synthesis. cymitquimica.comacsgcipr.org Several methods have been developed for their stereoselective preparation.

One common approach involves the use of chiral starting materials. For instance, (R)-1,1,2-triphenylethane-1,2-diol can be synthesized from commercially available (R)-mandelic acid. The process begins with the esterification of (R)-mandelic acid to its methyl ester, which is then treated with an excess of phenylmagnesium bromide to yield the desired (R)-enantiomer of the diol. chemicalbook.com Similarly, the (S)-enantiomer can be obtained from (S)-mandelic acid. chemicalbook.com

Another significant method is the Sharpless asymmetric dihydroxylation of triphenylethylene (B188826). organic-chemistry.orgwikipedia.org This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to produce vicinal diols with high enantioselectivity. organic-chemistry.orgwikipedia.org The choice of the chiral ligand, either dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ) based, dictates the stereochemical outcome of the reaction. wikipedia.org Commercially available pre-packaged reagent mixtures, known as AD-mix-α (containing (DHQ)₂-PHAL) and AD-mix-β (containing (DHQD)₂-PHAL), provide reliable access to either enantiomer of the diol. wikipedia.org The reaction is typically performed under slightly basic conditions, which enhances the reaction rate. organic-chemistry.org

Furthermore, chiral this compound-1,2-diol has been employed in the resolution of other racemic compounds. For example, it can form crystalline 1:1 host-guest complexes with one enantiomer of pantolactone, facilitating an efficient preparative resolution. researchgate.net Specifically, (S)-1,1,2-triphenylethane-1,2-diol selectively complexes with D-pantolactone, while the (R)-diol interacts with L-pantolactone. researchgate.net

The stereochemistry of these diols can also be manipulated through reactions like the Mitsunobu cyclodehydration. ursa.cat This reaction can convert the chiral diols into their corresponding epoxides. Interestingly, the stereochemical outcome (retention or inversion) can be influenced by the choice of phosphine (B1218219) reagent used in the reaction, allowing for the synthesis of both enantiomers of the resulting epoxide from a single diol precursor. ursa.cat

Mechanistic Investigations of Derivative Transformations

Pinacol-Type Rearrangements of this compound-1,2-diol

The pinacol (B44631) rearrangement is a classic acid-catalyzed reaction that converts a 1,2-diol into a carbonyl compound through a 1,2-migration of a substituent. researchgate.netwikipedia.org In the case of this compound-1,2-diol, this rearrangement can be initiated under various conditions, including acidic environments or through oxidation. researchgate.netcore.ac.uk The mechanism typically involves the formation of a carbocation intermediate after the protonation and subsequent loss of a hydroxyl group as water. researchgate.netaskfilo.comorganicchemistrytutor.com The stability of the resulting carbocation influences the migratory aptitude of the adjacent groups. wikipedia.org

Research has demonstrated that the pinacol-type rearrangement of this compound-1,2-diol can yield different carbonyl products depending on the oxidant used, showcasing a fascinating example of chemoselectivity. researchgate.netresearchgate.net

When this compound-1,2-diol is treated with nitrosonium hexafluoroantimonate (NOSbF₆), the resulting product is the ketone, 1,2,2-triphenylethanone (B167304). researchgate.netresearchgate.net In contrast, using silver hexafluoroantimonate (AgSbF₆) as the oxidant leads to the formation of an aldehyde product, which is observed as a coordination complex with the silver ion. researchgate.netresearchgate.net This oxidant-dependent outcome highlights the nuanced control that can be exerted over the reaction pathway. researchgate.net The formation of these distinct products has been confirmed through single-crystal X-ray analysis and UV/Vis absorption spectra. researchgate.netresearchgate.net

The reaction can also be catalyzed by graphene oxide (GO), a heterogeneous and environmentally friendly catalyst. core.ac.uk Under these conditions, the rearrangement of this compound-1,2-diol yields a mixture of ketones, 1,2,2-triphenylethanone and 1,1,2-triphenylethanone, with the former being the major product. core.ac.uk

Table 1: Products of Pinacol Rearrangement of this compound-1,2-diol with Different Reagents

| Reagent/Catalyst | Major Carbonyl Product | Reference |

| Nitrosonium hexafluoroantimonate (NOSbF₆) | 1,2,2-Triphenylethanone | researchgate.net, researchgate.net |

| Silver hexafluoroantimonate (AgSbF₆) | Aldehyde-Ag⁺ complex | researchgate.net, researchgate.net |

| Graphene Oxide (GO) | 1,2,2-Triphenylethanone (major), 1,1,2-Triphenylethanone (minor) | core.ac.uk |

The mechanism of the oxidant-induced pinacol rearrangement is proposed to proceed through cation-radical intermediates. researchgate.netresearchgate.net This contrasts with the traditional acid-catalyzed pathway that involves a carbocation. researchgate.net The formation of these radical species has been supported by experimental evidence, notably through electron paramagnetic resonance (EPR) spectroscopy. researchgate.net Oxygen-free EPR experiments conducted during the rearrangement of this compound-1,2-diol have confirmed the presence of radical intermediates. researchgate.net

The proposed mechanism involves a single-electron oxidation of the diol by the oxidant to generate a radical cation. researchgate.net This intermediate then undergoes a 1,2-shift to form the final carbonyl product. researchgate.net The characterization of these transient cation-radical species is crucial for a complete understanding of the reaction mechanism and the observed chemoselectivity.

Electron Transfer Mechanisms in Radical Anion Mesolysis Involving this compound

Mesolysis refers to the cleavage of a central carbon-carbon σ bond in a radical anion. nih.gov The study of electron transfer mechanisms in the mesolysis of radical anions derived from polyphenylethanes, including this compound, provides insights into bond dissociation processes. nih.gov

Pulse radiolysis of this compound in 2-methyltetrahydrofuran (B130290) has been used to investigate the formation and subsequent reactions of its radical anion. nih.gov Upon one-electron attachment, an intramolecular dimer radical anion can form. nih.gov The subsequent mesolysis, or cleavage of the central C-C σ bond, is influenced by factors such as charge delocalization within the intramolecular dimer radical anion and the bond dissociation energy of that central bond. nih.gov

In the broader context of polyphenylethanes, the transient absorption spectra observed during pulse radiolysis reveal the formation of radical anions and their subsequent dissociation into radical and anionic fragments. nih.gov For instance, the radical anion of 1,1,2,2-tetraphenylethane (B1595546) shows a characteristic charge resonance band in the near-infrared region, indicative of an intramolecular dimer radical anion, which then decays to form a diphenylmethyl radical and a diphenylmethyl anion. nih.gov The study of such electron transfer and bond cleavage processes in radical anions is fundamental to understanding reaction mechanisms in various chemical contexts, including photoinduced electron-transfer reactions. cmu.edu

Advanced Structural Characterization and Elucidation of 1,1,2 Triphenylethane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of 1,1,2-triphenylethane, offering detailed information about the hydrogen and carbon environments within the molecule.

¹H NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectra of this compound and its derivatives provide characteristic signals that correspond to the different types of protons in the molecule. For the parent compound, this compound, the spectrum is distinguished by signals for the aromatic protons and the aliphatic protons of the ethane (B1197151) backbone.

In a deuterated chloroform (B151607) (CDCl₃) solvent, the ¹H NMR spectrum of 1,1,2-triphenylethene, a closely related compound, shows a complex multiplet for the fifteen aromatic protons in the range of δ 6.99–7.30 ppm and a singlet at δ 6.93 ppm for the vinylic proton. beilstein-journals.org For this compound, a derivative, This compound-1,2-diol (B13392775), displays aromatic protons in the range of δ 7.01-7.70 ppm in CDCl₃. rsc.org The aliphatic protons typically appear at distinct chemical shifts, with one study noting a doublet for the methylene (B1212753) (CH₂) protons at δ 4.76 ppm. cdnsciencepub.com

Derivatives of this compound exhibit predictable shifts in their ¹H NMR spectra. For instance, halogenated derivatives of the related 1,1,2-triphenylethene show multiplets for the aromatic protons with chemical shifts influenced by the electron-withdrawing or donating nature of the substituent. rsc.org

Interactive Data Table: ¹H NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity | Reference |

| 1,1,2-Triphenylethene | CDCl₃ | 6.93 (s, 1H), 6.99–7.30 (m, 15H) | beilstein-journals.org |

| This compound-1,2-diol | CDCl₃ | 2.46 (d, J = 3.2 Hz, 1H), 3.15 (s, 1H), 5.60 (d, J = 2.8 Hz, 1H), 7.01-7.70 (m, aromatic) | rsc.org |

| 2-Azido-1,2,2-triphenylethan-1-ol | CDCl₃ | 2.48 (d, J = 3.1 Hz, 1H), 5.68 (d, J = 3.0 Hz, 1H), 6.94-7.51 (m, aromatic) | rsc.org |

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The ¹³C NMR spectrum of 1,1,2-triphenylethene in CDCl₃ shows a series of signals for the aromatic carbons between δ 126.6 and 143.5 ppm. beilstein-journals.org For this compound-1,2-diol, the aromatic carbons appear in the range of δ 126.2-145.1 ppm in CDCl₃. rsc.org The aliphatic carbons of the ethane backbone give rise to distinct signals, which can be used to confirm the structure of the molecule. For instance, in a study of triphenylmethyl iodide decomposition, the resulting hydrocarbon product showed signals at 65.2 ppm (quaternary) and 56.9 ppm (tertiary). acs.org

Interactive Data Table: ¹³C NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ ppm) | Reference |

| 1,1,2-Triphenylethene | CDCl₃ | 126.6, 126.8, 127.5, 127.6, 127.7, 128.1, 128.3, 128.7, 129.7, 130.5, 137.5, 140.5, 142.7, 143.5 | beilstein-journals.org |

| This compound-1,2-diol | CDCl₃ | 126.2, 126.7, 127.0, 127.3, 127.4, 127.6, 127.7, 128.1, 128.4, 138.8, 143.3, 145.1 | rsc.org |

| 2-Azido-1,2,2-triphenylethan-1-ol | CDCl₃ | 75.9, 79.0, 127.4, 127.5, 127.82, 127.84, 127.89, 127.93, 128.3, 128.7, 139.0, 140.1, 140.8 | rsc.org |

²H NMR for Deuteration Studies

Deuterium (B1214612) (²H) NMR spectroscopy is a powerful technique for investigating deuteration patterns in molecules. Studies have shown that this compound can be deuterated under certain catalytic conditions. For example, using catalysts like MoCl₅, WCl₆, NbCl₅, and TaCl₅, aromatic H/D exchange reactions can be carried out smoothly in deuterated benzene (B151609) (C₆D₆) at room temperature. researchgate.net Another study demonstrated the reductive deuteration of related diaryl alkenes using D₃PO₂ in DOAc, which resulted in the incorporation of multiple deuterium atoms. arkat-usa.org In the synthesis of 2-deuterium-1,1,2-triphenylethene, the successful incorporation of deuterium was confirmed by the presence of a triplet in the ¹³C NMR spectrum at δ 127.7 ppm with a J-coupling constant (J_DC) of 7.2 Hz. beilstein-journals.org These studies highlight the utility of ²H NMR in tracking isotopic labeling and understanding reaction mechanisms.

Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy

Solid-State NMR (SSNMR) spectroscopy provides valuable structural information about molecules in the solid phase, where they may adopt different conformations compared to in solution. For instance, the solid-state ¹³C NMR spectrum of a hydrocarbon product from the decomposition of triphenylmethyl iodide showed a sharp peak at 66.1 ppm and a broad peak at 56.2 ppm, corresponding to the quaternary and tertiary carbons, respectively. acs.org This technique is particularly useful for studying polymeric materials containing triphenylethane moieties. For example, the synthesis and solid-state ¹³C NMR study of polymer-bound triphenylmethyl cations have been reported. acs.org SSNMR can also be used to study the dynamics of molecular groups, as demonstrated in the investigation of the nonclassical dynamics of the methyl group in 1,1,1-triphenylethane (B11941072). aip.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a critical analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous identification of this compound and its derivatives by providing highly accurate mass measurements. This accuracy allows for the determination of the elemental formula of a compound. For example, the molecular formula of 1,1,2-triphenylethene, C₂₀H₁₆, was confirmed by HRMS, with a calculated mass of 256.13 and a found [M+H]⁺ ion at m/z 257.13. rsc.org Similarly, for derivatives such as 1-(1,2-diphenylvinyl)-4-fluorobenzene, the calculated mass for the molecular formula C₂₀H₁₅F was 274.12, with the [M+H]⁺ ion found at m/z 275.12. rsc.org The use of HRMS has become a standard for the detection and confirmation of chemical residues, including those related to triphenylmethane (B1682552) compounds, in various matrices. researchgate.netnih.govnih.gov

Interactive Data Table: HRMS Data for this compound Derivatives

| Compound | Molecular Formula | Calculated Mass (m/z) | Found Mass [M+H]⁺ (m/z) | Reference |

| 1,1,2-Triphenylethene | C₂₀H₁₆ | 256.13 | 257.13 | rsc.org |

| 1-(1,2-Diphenylvinyl)-4-fluorobenzene | C₂₀H₁₅F | 274.12 | 275.12 | rsc.org |

| 1-(1,2-Diphenylvinyl)-4-chlorobenzene | C₂₀H₁₅Cl | 290.09 | 291.09 | rsc.org |

| 1-(1,2-Diphenylvinyl)-4-bromobenzene | C₂₀H₁₅Br | 334.04 | 335.04 | rsc.org |

| 2-Azido-1,2,2-triphenylethan-1-ol | C₂₀H₁₇N₃ONa | 338.1264 ([M+Na]⁺) | 338.1292 ([M+Na]⁺) | rsc.org |

| 2-Hydroxy-1,2,2-triphenylethan-1-one | C₂₀H₁₆O₂Na | 311.1043 ([M+Na]⁺) | 311.1079 ([M+Na]⁺) | rsc.org |

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the separation and identification of volatile and semi-volatile compounds, making it highly suitable for analyzing this compound and its derivatives in complex mixtures. The process involves introducing a sample into the gas chromatograph, where it is vaporized and separated based on the components' differential partitioning between a stationary phase and a mobile gas phase. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge (m/z) ratio to produce a mass spectrum.

In the context of this compound, GC-MS is frequently employed to identify products resulting from chemical reactions. For instance, it has been used to identify this compound as a product in photosensitized (electron transfer) carbon-carbon bond cleavage reactions. cdnsciencepub.com The retention time from the GC provides a preliminary identification, which is then confirmed by the mass spectrum. The electron ionization (EI) mass spectrum of this compound exhibits a characteristic fragmentation pattern that serves as a molecular fingerprint. While the molecular ion peak (M+) at m/z 258 is observable, the spectrum is often dominated by fragment ions resulting from the cleavage of the ethane backbone. Key fragment ions include those at m/z 167, 165, and 168, which are invaluable for confirming the compound's identity. nih.gov

For more complex or unknown derivatives, high-resolution mass spectrometry (HRMS) coupled with GC can provide exact mass measurements, enabling the determination of elemental compositions for both the molecular ion and its fragments. amazonaws.com This capability is crucial for distinguishing between isomers or compounds with similar nominal masses. Soft ionization techniques, such as chemical ionization (CI), can be used to enhance the abundance of the molecular ion, which might be weak or absent in the EI spectrum, thereby simplifying molecular weight determination. amazonaws.com

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₀H₁₈ |

| Molecular Weight | 258.4 g/mol |

| Ionization Mode | Electron Ionization (EI) |

| Top Peak (m/z) | 167 |

| Other Major Peaks (m/z) | 165, 168, 91 |

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify functional groups within a molecule. It operates on the principle that chemical bonds absorb infrared radiation at specific frequencies corresponding to their vibrational energies. The resulting FTIR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), where each peak corresponds to a specific molecular vibration.

For this compound, the FTIR spectrum is characterized by absorption bands originating from its constituent phenyl rings and the ethanic backbone. The spectrum for the closely related triphenylmethane provides a useful reference for assigning these bands. longdom.orgresearchgate.net Key spectral features for this compound would include:

Aromatic C-H Stretching: Sharp bands appearing above 3000 cm⁻¹, typically in the 3020-3100 cm⁻¹ region, are characteristic of the C-H bonds on the phenyl rings.

Aliphatic C-H Stretching: Bands corresponding to the C-H stretching vibrations of the -CH- and -CH₂- groups of the ethane bridge are expected just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range.

Aromatic C=C Stretching: A series of sharp peaks in the 1450-1600 cm⁻¹ region arise from the carbon-carbon stretching vibrations within the aromatic rings. These are diagnostic for the presence of the phenyl groups.

C-H Bending Vibrations: In-plane and out-of-plane bending vibrations for both aromatic and aliphatic C-H bonds occur in the fingerprint region (below 1400 cm⁻¹). Specifically, strong absorptions between 690 and 770 cm⁻¹ and around 730-770 cm⁻¹ are typically indicative of monosubstituted benzene rings.

FTIR analysis is particularly useful for monitoring reactions involving this compound derivatives, as changes in the functional groups—for example, through oxidation, reduction, or substitution—will result in the appearance or disappearance of characteristic absorption bands. rsc.orgcore.ac.uk

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| Aromatic C-H Stretch | 3020 - 3100 | Vibrations of C-H bonds on phenyl rings |

| Aliphatic C-H Stretch | 2850 - 2960 | Vibrations of C-H bonds in the alkane bridge |

| Aromatic C=C Stretch | 1450 - 1600 | In-ring carbon-carbon stretching |

| C-H In-Plane Bending | 1000 - 1300 | Deformation of C-H bonds within the plane |

| C-H Out-of-Plane Bending | 690 - 900 | Deformation of C-H bonds out of the plane of the ring |

X-ray Diffraction (XRD) and Solid-State Structure Analysis

While the crystal structure of the parent this compound is not widely reported, numerous derivatives of the closely related triphenylethylene (B188826) and triphenylmethane scaffolds have been characterized by SC-XRD. rsc.orgacs.orgbohrium.comresearchgate.net These studies are crucial for understanding structure-property relationships. For example, the single-crystal analysis of a triphenylethylene derivative, TPE3-PTZ, revealed that it crystallizes in the triclinic P-1 space group. acs.org The analysis showed a significant dihedral twist of approximately 79° between the triphenylethylene and phenothiazine (B1677639) units, a highly twisted conformation that prevents strong π–π stacking interactions. acs.org

In another study, the crystal structure of an aldehyde-functionalized triphenylethylene derivative, TrPE-(CHO)₃, was determined, providing foundational data for understanding its optical properties. rsc.org Similarly, SC-XRD has been used to characterize a variety of triphenylmethane derivatives, elucidating how different functional groups and guest molecules influence the crystal packing. researchgate.netrsc.org The data obtained from SC-XRD, including unit cell dimensions, space group, and atomic coordinates, are fundamental for computational modeling and for rationalizing the bulk properties of the material.

| Parameter | Value |

|---|---|

| Compound | TPE3-PTZ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Key Structural Feature | Dihedral twist of ~79° between triphenylethylene and phenothiazine units |

| Intermolecular Interactions | C–H···π interactions, absence of strong π–π stacking |

Theoretical and Computational Chemistry Studies on 1,1,2 Triphenylethane

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying multi-electron systems. Its approach is based on the two fundamental Hohenberg-Kohn theorems, which state that the ground-state electron density of a system uniquely determines all its ground-state properties, and the density functional that yields the energy of the system gives the lowest energy only for the true ground-state density. ub.edu In practice, the Kohn-Sham approach is widely used, which employs a set of non-interacting orbitals (the Kohn-Sham orbitals) to construct the electron density. ub.edu

A fundamental application of DFT is the determination of a molecule's equilibrium geometry, which corresponds to the minimum energy structure on the potential energy surface. This process, known as geometry optimization, is crucial for predicting structural parameters like bond lengths and angles, which can then be compared with experimental data if available. mdpi.commdpi.com

Table 1: Representative DFT-Calculated Geometrical Parameters for a 1,1,2-Triphenylethene Containing Dye

| Parameter | Bond | Calculated Length (Å) |

| Donor-Linker | C-C | 1.485 |

| Acceptor-Linker | C-C | 1.451 |

Note: Data is for a porphyrin dye (TPhe-YD) containing a 1,1,2-triphenylethene unit and is illustrative of the type of data obtained from DFT geometry optimization.

The electron density distribution reveals how electrons are shared among the atoms in a molecule, providing insights into its polarity and chemical bonding. Mulliken population analysis is a common method used to estimate the partial atomic charges by partitioning the total electron density among the constituent atoms. q-chem.comresearchgate.net This method assigns the electrons of the basis functions to specific atoms, offering a quantitative picture of charge distribution. ijpsat.orgresearchgate.net

While this method is computationally simple, the resulting charges can be sensitive to the choice of basis set. researchgate.net Alternative methods like Hirshfeld or those based on fitting the electrostatic potential (e.g., ChelpG) can also be employed for a more robust analysis. numberanalytics.com For 1,1,2-triphenylethane, a Mulliken charge analysis would likely show a complex distribution of small positive and negative charges across the carbon and hydrogen atoms of the phenyl rings and the ethane (B1197151) bridge, reflecting the nuances of electron distribution in the π-systems and σ-bonds.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic properties. rsc.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. rsc.orgnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (E_gap), is a critical parameter. researchgate.net A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. researchgate.net DFT calculations are widely used to compute the energies and visualize the spatial distribution of these orbitals. researchgate.net

For a molecule related to this compound, specifically a porphyrin dye (TPhe-YD2) functionalized with a 1,1,2-triphenylethene group, DFT calculations provided the following FMO energies:

Table 2: DFT-Calculated Frontier Molecular Orbital Energies for a 1,1,2-Triphenylethene Containing Dye

| Orbital | Energy (eV) |

| HOMO | -5.25 |

| LUMO | -2.78 |

| HOMO-LUMO Gap (E_gap) | 2.47 |

Note: Data is for the TPhe-YD2 dye. The HOMO and LUMO energies, and consequently the gap, are specific to this molecule but illustrate the type of information gained from FMO analysis.

In this specific dye, the HOMO was found to be localized on the triphenylethene-containing donor part, while the LUMO was on the acceptor part, indicating a clear path for intramolecular charge transfer upon excitation. A similar analysis for this compound would reveal the regions of the molecule most involved in electronic transitions.

The insights from FMO analysis directly translate into predictions of chemical reactivity. The energies and shapes of the HOMO and LUMO can predict the most likely sites for nucleophilic or electrophilic attack. nih.govopentextbc.ca For instance, pulse radiolysis studies have suggested that one-electron attachment to related polyphenyl ethanes leads to the formation of intramolecular dimer radical anions, followed by the rapid dissociation of the central C-C σ bond. This indicates that the LUMO of this compound likely has significant electron density around the ethane bridge, making it susceptible to accepting an electron and initiating bond cleavage.

Furthermore, DFT is instrumental in mapping reaction pathways and calculating activation barriers for chemical transformations. By locating transition state structures, which are first-order saddle points on the potential energy surface, researchers can elucidate reaction mechanisms and predict reaction rates. This approach has been used to study rearrangements in related complex molecules, demonstrating its power to provide mechanistic insights that are difficult to obtain experimentally.

Molecular Orbital (MO) Theory and Reactivity Interpretations

Molecular Orbital (MO) theory provides a more detailed model of chemical bonding than simple Lewis structures by describing electrons as occupying delocalized orbitals that extend over the entire molecule. libretexts.org These molecular orbitals are formed from the linear combination of atomic orbitals (LCAO). The combination of atomic orbitals can be constructive (in-phase), leading to a lower-energy bonding MO, or destructive (out-of-phase), resulting in a higher-energy antibonding MO with a node between the nuclei. libretexts.org

In this compound, the σ bonds of the ethane framework and the delocalized π systems of the three phenyl rings are described by a set of molecular orbitals, each with a specific energy level. The reactivity of the molecule is governed by its frontier orbitals (HOMO and LUMO), as described in the DFT section. MO theory provides the fundamental framework for understanding why these specific orbitals dictate the molecule's behavior. rsc.org

The interaction between the frontier orbitals of two reacting species determines the feasibility of a reaction. According to Klopman's general treatment of chemical reactivity, interactions can be either charge-controlled (driven by electrostatic attraction) or orbital-controlled (driven by the interaction of the HOMO of one reactant with the LUMO of the other). opentextbc.ca For non-polar molecules or reactions involving radicals, orbital-controlled interactions are paramount. The propensity of this compound to form radical anions and undergo C-C bond cleavage can be interpreted through MO theory as an electron entering the LUMO, which likely has antibonding character with respect to the central C-C bond, thus weakening and ultimately breaking it.

Advanced Applications and Research Directions of 1,1,2 Triphenylethane and Its Derivatives

Role as a Key Intermediate in Complex Organic Synthesis

The 1,1,2-triphenylethane scaffold is a valuable precursor in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals. lookchem.comlookchem.com Its utility as an intermediate stems from its distinct structure and reactivity. solubilityofthings.com A notable example of its application is in the pinacol (B44631) rearrangement, a classic organic reaction that converts a 1,2-diol to a carbonyl compound. Research has shown that the rearrangement of This compound-1,2-diol (B13392775) can be directed to selectively produce either a ketone (1,2,2-triphenylethanone) or an aldehyde product, depending on the choice of oxidizing agent (NOSbF₆ or AgSbF₆, respectively). researchgate.net This chemoselectivity highlights the controlled manner in which the this compound core can be transformed, providing a pathway to different classes of compounds from a single precursor. researchgate.net

Furthermore, the ethane-1,1,2-triyltribenzene structure can function as a thermal iniferter (initiator-transfer agent-terminator) in living radical polymerization processes. researchgate.net This allows for the controlled synthesis of polymers, where the this compound moiety initiates the polymerization of monomers like methyl methacrylate. researchgate.net

Contributions to New Material Development

The derivatives of this compound, particularly triphenylethylene (B188826), have been instrumental in the creation of new materials with unique optical and electronic properties. ontosight.ai The planar and rigid structure of triphenylethylene, combined with its fluorescent properties, makes it a candidate for use in organic light-emitting diodes (OLEDs). ontosight.ai

A significant area of research is in photochromic materials, which reversibly change color upon exposure to light. Triphenylethylene derivatives have been designed to exhibit photochromism in solution, solid-state, and polymer films. bohrium.comnih.gov These materials can be used to create photoresponsive 3D structures and have potential applications in information hiding and adaptive camouflage. nih.gov By functionalizing dithienylethene, a well-known photochromic compound, with triphenylethylene moieties, researchers have developed effective fluorescent switches that operate in both aggregated and solid states. frontiersin.org These switches leverage the aggregation-induced emission (AIE) properties of the triphenylethylene group. frontiersin.org The development of such "smart" materials is crucial for applications in optoelectronics and photopharmacology. frontiersin.org

Stereochemical Resolution and Chiral Recognition Utilizing Chiral Derivatives (e.g., Diols in Inclusion Crystallization)

Chiral derivatives of this compound, specifically the enantiomers of this compound-1,2-diol, have proven to be highly effective resolving agents in stereochemistry. researchgate.netlookchem.comunifiedpatents.com A prominent application is the efficient resolution of (±)-pantolactone, a key chiral intermediate in the synthesis of Vitamin B5 and coenzyme A. researchgate.net

This resolution is achieved through a process called inclusion crystallization. The chiral diol acts as a "host" molecule, which enantioselectively forms a crystalline 1:1 host-guest complex with one of the enantiomers of the "guest" molecule, pantolactone. researchgate.netresearchgate.net Specifically, (S)-1,1,2-triphenylethane-1,2-diol selectively co-crystallizes with D-pantolactone, while the (R)-diol forms a complex with L-pantolactone. researchgate.net This method allows for the separation and purification of optically active pantolactone with high enantiomeric excess (up to 98% ee) and in good yields (65–67%). researchgate.netlookchem.comresearchgate.net The success of this technique relies on the specific molecular recognition and hydrogen bonding interactions between the chiral diol host and the guest molecule within the crystal lattice. researchgate.net

Table 1: Enantioselective Resolution of (±)-Pantolactone

| Chiral Host Compound | Target Guest Enantiomer | Resulting Complex | Optical Purity (ee) | Yield | Reference |

|---|---|---|---|---|---|

| (S)-1,1,2-Triphenylethane-1,2-diol | D-Pantolactone | Crystalline 1:1 Host-Guest Complex | 98% | 65-67% | researchgate.net |

| (R)-1,1,2-Triphenylethane-1,2-diol | L-Pantolactone | Crystalline 1:1 Host-Guest Complex | 98% | 65-67% | researchgate.net |

Ligand Design in Coordination Chemistry (for Chiral Diols)

Chiral 1,2-diols are a significant class of compounds used as ligands in asymmetric catalysis, where they coordinate to a metal center to create a chiral environment that influences the stereochemical outcome of a reaction. sfu.cachemscene.com While direct examples for this compound-1,2-diol are not extensively detailed in the provided search results, the principle is well-established for structurally similar C₂-symmetric 1,2-diols. sfu.ca For instance, (1S,2S)-1,2-diphenyl-1,2-ethanediol, a closely related compound, is used as a chiral ligand in the titanium(IV) isopropoxide-catalyzed oxidation of sulfides. sfu.ca

These diol ligands typically coordinate to metal ions through their two hydroxyl groups, forming stable complexes. chemscene.com The bulky phenyl groups of a this compound-1,2-diol ligand would create a well-defined and sterically hindered chiral pocket around the metal center. This structure is crucial for inducing enantioselectivity in reactions such as reductions, oxidations, and Diels-Alder reactions. sfu.ca The development of chiral salen ligands, often synthesized using chiral diamines like 1,2-diphenylethylene-1,2-diamine, further illustrates the importance of such backbones in creating catalysts for enantioselective synthesis. scispace.com

Development of Functional Polymeric Materials (e.g., as a building block for polyimides with enhanced properties)

The rigid and non-planar structure of this compound and its derivatives makes them excellent building blocks for high-performance polymers, particularly polyimides. acs.org Incorporating the twisted triphenylethylene group into the main chain of a polyimide disrupts the close packing of polymer chains. acs.org This structural feature increases steric hindrance and reduces intermolecular interactions, leading to significantly enhanced solubility in common organic solvents like N-methylpyrrolidone (NMP) and dimethylformamide (DMF). acs.org This improved processability is a major advantage for applications in microelectronics, allowing for the formation of films via spin- or dip-coating. acs.org

These novel polyimides exhibit a combination of desirable properties: acs.orgrsc.org

High Thermal Stability: They show high glass transition temperatures (Tg) ranging from 359–409 °C. acs.org

Excellent Mechanical Properties: The rigid backbone contributes to robust mechanical strength. acs.orgrsc.org

Special Optical Properties: The triphenylethylene moiety imparts fluorescent characteristics to the polymers. acs.org

Good Electrical Properties: They can exhibit low dielectric constants and have been investigated for use in resistive switching memory devices. acs.orgrsc.org

Furthermore, the this compound structure can be used to synthesize functional polymers through other mechanisms. For example, it can act as a macromolecular initiator for free radical polymerization, offering a route to functional polymers with complex topologies. google.com The triphenylethane group can also be incorporated as an end-group on a polymer, creating a "macroiniferter" that can then be used to initiate the polymerization of a second monomer to form block copolymers. researchgate.net In a related application, polymers incorporating the structurally similar triphenylmethane (B1682552) moiety have been developed for gas separation membranes, where the bulky, contorted structure creates tunable free volume, enhancing gas permeability and selectivity. rsc.org

Table 2: Properties of Polyimides Derived from Triphenylethylene Diamine (TriPEDA)

| Dianhydride Co-monomer | Glass Transition Temp. (Tg) | Fluorescence Emission Max (in NMP) | Solubility in NMP | Reference |

|---|---|---|---|---|

| PMDA | 409 °C | 505 nm | Soluble | acs.org |

| BPDA | 376 °C | 472 nm | Soluble | acs.org |

| BTDA | 359 °C | 480 nm | Soluble | acs.org |

| 6FDA | 363 °C | 472 nm | Soluble | acs.org |

Q & A

Q. What are the primary synthetic routes for 1,1,2-triphenylethane, and how can reaction conditions influence product purity?

- Methodology : this compound can be synthesized via organolithium reagent coupling with benzylic trimethylammonium salts, yielding ethane derivatives in high yields (Table I in ). For example, reduction of (S)-(-)-1,1,2-triphenyl-1-propanol with sodium in liquid ammonia produces (R)-(+)-1,1,2-triphenylethane (50% yield) . To optimize purity, control steric hindrance and reaction time, and use inert atmospheres (e.g., argon) to prevent radical rearrangements .

Q. How can stereoisomers of this compound derivatives be isolated and characterized?

- Methodology : Chiral resolution techniques, such as enzymatic reduction or chromatography, are critical. For instance, (S)-(-)-1,1,2-triphenylethane-1,2-diol (CAS 108998-83-0) is synthesized via asymmetric reduction and isolated using chiral columns . Confirm enantiomeric purity via polarimetry or chiral HPLC with KBr pellet IR spectroscopy for structural validation .

Q. What analytical techniques are most effective for quantifying this compound and its derivatives?

- Methodology : Use gas chromatography (GC) with flame ionization detection for quantification, complemented by ESR spectroscopy to detect radical intermediates during decomposition . For structural confirmation, employ H/C NMR and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. What mechanistic insights explain the thermal decomposition of this compound in high-temperature solvents?

- Methodology : ESR studies in tetralin at 648–683 K reveal central C–C bond homolysis, producing diphenylmethyl radicals. The equilibrium constant () for dissociation and recombination rate constants () can be calculated via ESR radical concentration measurements . Steric strain release accelerates dissociation by >10× compared to 1,1,2,2-tetraphenylethane .

Q. How do photolytic conditions influence the reaction pathways of this compound derivatives?

- Methodology : Photolysis of benzhydryl esters in toluene yields this compound via radical recombination, while methanol promotes ionic pathways (e.g., benzhydryl methyl ether formation). Use UV-Vis spectroscopy to track intermediates and isotopic labeling to distinguish radical vs. ionic mechanisms .

Q. What thermodynamic parameters govern the stability of this compound?

- Methodology : Calculate enthalpy of formation () using second-order group contribution methods. Experimental for this compound in the solid state is 214.0 kJ/mol, with deviations from predicted values indicating steric or electronic effects .

Q. How can kinetic isotope effects (KIEs) elucidate the rate-determining step in this compound reactions?

- Methodology : Compare values for C–H vs. C–D bonds in deuterated analogs. For example, in sodium borohydride reductions, KIEs reveal whether bond cleavage (C–Hg vs. C–C) is rate-limiting .

Q. What experimental discrepancies arise in radical vs. ionic reduction pathways, and how can they be resolved?

- Methodology : Under degassed conditions, sodium borohydride reduction of organomercurials yields 92% rearranged this compound, while oxygen introduces oxidation products (e.g., triphenylethanol). Contrast with non-radical reductants (e.g., LiAlH), which prevent rearrangement . Use radical traps (e.g., TEMPO) and C labeling to validate pathways .

Q. Can computational methods predict the regioselectivity of this compound functionalization?

Q. What are the potential applications of this compound in materials science?

- Methodology :

Investigate its use as a precursor for aggregation-induced emission (AIE) materials, inspired by tetraphenylethylene derivatives . Test photophysical properties (e.g., fluorescence quantum yield) in thin films or nanoparticles .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.